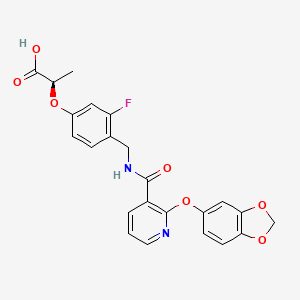
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid
概要
説明
CP 671,305 is a potent inhibitor of phosphodiesterase 4D (PDE4D; IC50 = 3 nM). It is selective for PDE4D over PDE4A, -B, and -C (IC50s = 310, 287, and 3,858 nM, respectively), as well as over PDE1-3 and 5 (IC50s = >5,000 nM for all). CP 671,305 inhibits release of leukotriene E4 (LTE4; ) from eosinophils (IC50 = 52 nM) and LTB4 from neutrophils (IC50 = 106 nM). In vivo, CP 671,305 inhibits antigen-induced pulmonary eosinophil influx in cynomolgus monkeys in a dose-dependent manner.
CP-671305 is a potent and selective inhibitor of phosphodiesterase 4.
科学的研究の応用
Phosphodiesterase-4-D (PDE4-D) Inhibition
CP671305 is a potent and selective inhibitor of phosphodiesterase-4-D (PDE4-D) . PDE4-D is an enzyme that plays a crucial role in signal transduction processes in cells. By inhibiting this enzyme, CP671305 can potentially regulate these processes, which could be beneficial in the treatment of various diseases .
Metabolic Enzyme and Protease Passage
CP671305 has been identified to have a target point in metabolic enzyme and protease passage . This suggests that it could be used in research related to metabolism and protease activity .
High Affinity for Rat Hepatic Oatp1a4
CP671305 displays high affinity (Km=12 μM) for rat hepatic Oatp1a4 . Oatp1a4 is a transporter protein that plays a significant role in the uptake and clearance of various endogenous and exogenous compounds in the liver . Therefore, CP671305 could be used in research related to liver function and drug metabolism .
Solubility in DMSO
CP671305 is soluble in DMSO (dimethyl sulfoxide) at concentrations of 5mg/ml or higher . This property makes it suitable for use in various laboratory experiments where DMSO is commonly used as a solvent .
Mass Spectrometry
CP671305 has been analyzed using mass spectrometry, as indicated by its MassBank record . This suggests that it could be used in research involving mass spectrometry, such as the study of molecular structures and chemical reactions .
Storage and Stability
CP671305 is a white to off-white solid that can be stored at 2-8℃ for 2 years, and in solvent (mother liquid) at -20℃ for 1 month, -80℃ for 6 months . This information is crucial for researchers in planning their experiments and ensuring the compound’s stability .
作用機序
Target of Action
CP671305, also known as ®-2-(4-((2-(benzo[d][1,3]dioxol-5-yloxy)nicotinamido)methyl)-3-fluorophenoxy)propanoic acid, is a potent, selective, and orally active inhibitor of phosphodiesterase-4-D (PDE4-D) . PDE4-D is an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .
Mode of Action
CP671305 interacts with its target, PDE4-D, by inhibiting its activity . This inhibition prevents the breakdown of cAMP, leading to an increase in cAMP levels within the cell . The elevated cAMP levels can then exert various effects, depending on the specific cellular context .
Biochemical Pathways
The primary biochemical pathway affected by CP671305 is the cAMP signaling pathway . By inhibiting PDE4-D, CP671305 prevents the hydrolysis of cAMP, leading to an accumulation of cAMP within the cell . This can result in the activation of protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in cell function .
Pharmacokinetics
CP671305 demonstrates generally favourable pharmacokinetic properties . After intravenous administration, systemic plasma clearance is low, resulting in plasma half-lives greater than 5 hours . CP671305 also exhibits moderate to high bioavailability in rats (43-80%), dogs (45%), and monkeys (26%) after oral dosing . In rats, oral pharmacokinetics are dose-dependent over the dose range studied .
Result of Action
The molecular and cellular effects of CP671305’s action are primarily due to the accumulation of cAMP within the cell . This can lead to the activation of PKA and the subsequent phosphorylation of various target proteins, potentially resulting in changes in cell function . The specific effects can vary depending on the cellular context and the specific proteins that are phosphorylated .
Action Environment
The action, efficacy, and stability of CP671305 can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the stability and activity of the compound . Additionally, the presence of other substances, such as other drugs or food, can potentially influence the absorption and metabolism of CP671305, thereby affecting its bioavailability and efficacy . .
特性
IUPAC Name |
(2R)-2-[4-[[[2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonyl]amino]methyl]-3-fluorophenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O7/c1-13(23(28)29)32-15-5-4-14(18(24)9-15)11-26-21(27)17-3-2-8-25-22(17)33-16-6-7-19-20(10-16)31-12-30-19/h2-10,13H,11-12H2,1H3,(H,26,27)(H,28,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGFESSDPOCKS-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047282 | |
| Record name | CP-671305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid | |
CAS RN |
445295-04-5 | |
| Record name | CP-671305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445295045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-671305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-671305 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LH034R9R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

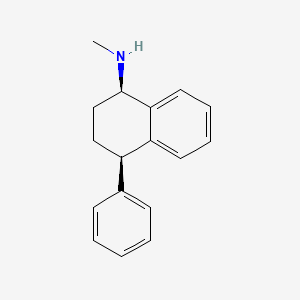
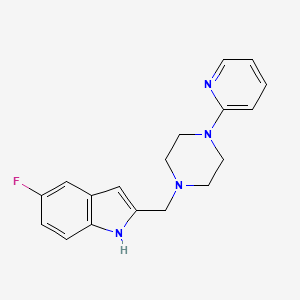
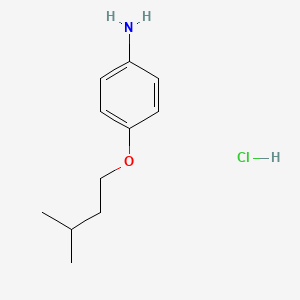
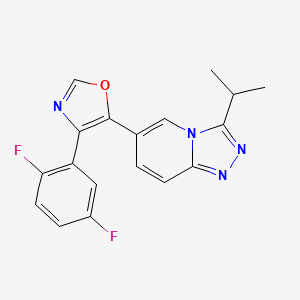
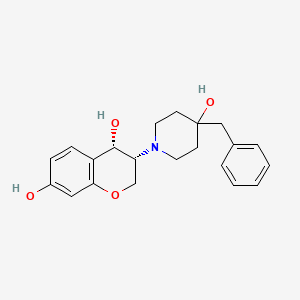
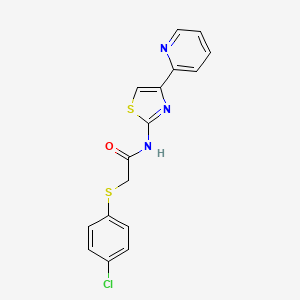
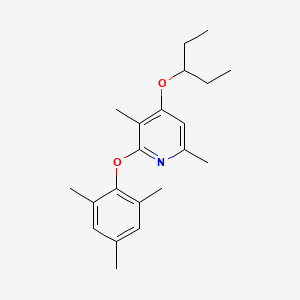
![5-Chloro-1H-indole-2-carboxylic acid [1-(4-fluorobenzyl)-2-(4-hydroxypiperidin-1YL)-2-oxoethyl]amide](/img/structure/B1669484.png)
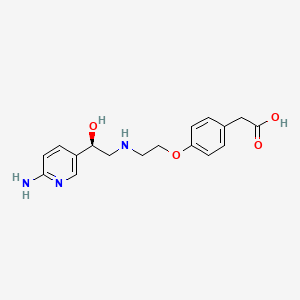
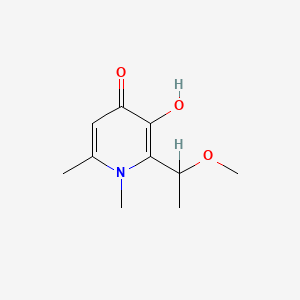

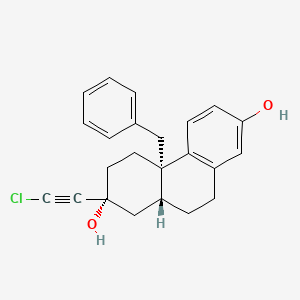
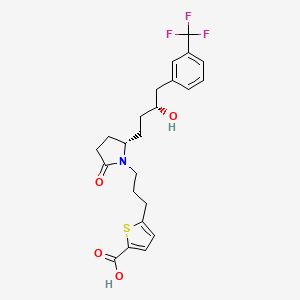
![N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride](/img/structure/B1669496.png)